2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a furan ring, and a pyrazolo[3,4-b]pyridine moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazolo[3,4-b]pyridine ring can produce various hydrogenated derivatives .
Scientific Research Applications
2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group but shares the core structure.
3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazole: Similar but lacks the pyridine ring.
4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine: Similar but lacks the cyclopropyl group.
Uniqueness
2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to the combination of its cyclopropyl group, furan ring, and pyrazolo[3,4-b]pyridine moiety.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(furan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-12(20)8-18-15-13(14(17-18)9-3-4-9)10(5-6-16-15)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZOBOGXRGZULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=CO4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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